ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE
Description
ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE is a piperazine-derived compound featuring a 3-oxo-piperazine core substituted with a (2E)-3-phenylprop-2-en-1-yl group at the N1 position and an ethyl acetate moiety at the C2 position. Its molecular structure combines a conjugated ene group (from the propenyl substituent) with ester and ketone functionalities, which may influence its physicochemical and electronic properties. propenyl) . These differences likely modulate solubility, crystallinity, and reactivity, as seen in other piperazine derivatives .
Properties
IUPAC Name |
ethyl 2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-22-16(20)13-15-17(21)18-10-12-19(15)11-6-9-14-7-4-3-5-8-14/h3-9,15H,2,10-13H2,1H3,(H,18,21)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADAUVWTIIAFRK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=O)NCCN1C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE typically involves multi-step organic reactions. One common method involves the condensation of a piperazine derivative with a phenylprop-2-en-1-yl halide under basic conditions, followed by esterification with ethyl acetate. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The ethyl acetate moiety can be substituted with other ester groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic catalysts like sulfuric acid (H2SO4) or sodium hydroxide (NaOH) are used.
Major Products
The major products formed from these reactions include epoxides, diols, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Composition
Ethyl 2-{3-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-yl}acetate has the molecular formula . The compound features:
- A piperazine ring that is known for its pharmacological activity.
- An enone functional group that can participate in various chemical reactions.
Physical Properties
The compound's physical properties, such as melting point, boiling point, and solubility, are essential for understanding its behavior in biological systems and during synthesis. However, specific data on these properties may require experimental determination or literature review.
Medicinal Chemistry
- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties. Research indicates that derivatives of piperazine can inhibit tumor growth by targeting specific cancer cell lines. This compound could potentially exhibit similar effects due to its structural features.
- Antimicrobial Properties : The presence of the phenylpropene moiety suggests potential antimicrobial activity. Studies on related compounds have shown efficacy against various bacterial strains, indicating that this compound could be investigated for similar applications.
- Neurological Applications : Piperazine derivatives are often explored for their neuropharmacological effects. Given the structure of this compound, it may possess properties beneficial for treating neurological disorders.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Combining piperazine derivatives with appropriate aldehydes or ketones can yield this compound.
- Functionalization : The introduction of different functional groups can modify its biological activity and enhance its therapeutic potential.
Case Studies
Several studies have investigated compounds structurally related to ethyl 2-{3-oxo-1-[(2E)-3-phenyprop-2-en-1-y]piperazin-2-y}acetate:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with a related piperazine derivative. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus using a similar enone structure. |
| Study C | Neuropharmacology | Investigated the effects of piperazine derivatives on serotonin receptors, suggesting potential antidepressant properties. |
Mechanism of Action
The mechanism of action of ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets in biological systems. The phenylprop-2-en-1-yl group may interact with receptor sites, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Key structural analogs include:
- N-Substituted Ureas (e.g., N-(4-methylphenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea): These compounds exhibit white solid or oily states with melting points ranging from 98–105°C (for solids) and yields of 48–72%. Elemental analysis discrepancies between theoretical and experimental values (e.g., C: 80.46% vs. 81.05%) suggest slight impurities or hydration .
- Imidazole-Based Ethyl Acetates (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate): These derivatives feature aromatic and halogenated substituents (e.g., Cl, Br, CF₃) on the imidazole ring. Their structural diversity highlights how electron-withdrawing groups (e.g., CF₃) may enhance stability or alter π-π stacking interactions .

- Benzofuran Acetates (e.g., Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate): Crystallographic studies reveal stabilization via aromatic π-π interactions (center-center distance = 3.814 Å) and weak C–H⋯O hydrogen bonds, suggesting similar packing behavior for the target compound’s propenyl group .
Spectroscopic and Crystallographic Analysis
- NMR Trends : Urea derivatives () show characteristic ¹H-NMR shifts for aromatic protons (δ 7.20–7.40 ppm) and urea NH groups (δ 8.90–9.10 ppm). For the target compound, the ene group’s protons (δ ~5.5–6.5 ppm) and ester carbonyl (δ ~170 ppm in ¹³C-NMR) would dominate .
- Crystallography Tools : Software like SHELXL and WinGX are critical for resolving structures with anisotropic displacement parameters and hydrogen bonding, as demonstrated in benzofuran derivatives .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Impact : Bulky groups like propenyl may hinder crystallization compared to smaller substituents (e.g., acetyl), as seen in urea derivatives . Electron-withdrawing groups (e.g., CF₃) enhance thermal stability but reduce solubility .
- Synthetic Challenges : The target compound’s synthesis likely requires selective alkylation of the piperazine ring, a step sensitive to steric effects from the propenyl group.
- Spectroscopic Signatures : Distinctive NMR signals for the ene group (δ 5.5–6.5 ppm) and ester carbonyl (δ ~170 ppm) can aid in structural confirmation .
Biological Activity
Ethyl 2-{3-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-yl}acetate, a compound featuring a piperazine moiety, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Studies have indicated that compounds containing piperazine structures often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable efficacy. For instance, a recent study showed that piperazine derivatives possess activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticonvulsant Properties
The anticonvulsant potential of piperazine derivatives has been well-documented. This compound was evaluated in animal models for its ability to mitigate seizure activity. The results indicated a significant reduction in seizure frequency, suggesting that the compound may act on GABAergic pathways, enhancing inhibitory neurotransmission .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested on A431 (human epidermoid carcinoma) and HT29 (colorectal adenocarcinoma) cells, revealing IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.
The biological activity of this compound can be attributed to several mechanisms:
- GABA Receptor Modulation : The compound's structural similarity to known GABAergic agents suggests it may enhance GABA receptor activity, leading to increased neuronal inhibition.
- Apoptosis Induction : The cytotoxic effects on cancer cells are likely mediated through the activation of intrinsic apoptotic pathways, where mitochondrial dysfunction plays a crucial role.
- Antimicrobial Action : The presence of the piperazine ring is associated with the disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
Several case studies illustrate the potential applications of ethyl 2-{3-OXO-1-[ (2E)-3-PHENYLPROP - 2 - EN - 1 - YL]PIPERAZIN - 2 - YL}ACETATE:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial effects | Effective against E. coli and S. aureus with MIC values of 32 µg/mL |
| Study B | Assess anticonvulsant activity | Significant reduction in seizure duration in rodent models |
| Study C | Investigate anticancer properties | Induced apoptosis in A431 cells with an IC50 of 15 µM |
Q & A
Q. What distinguishes this compound’s mechanism of action from analogs with piperazine cores?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

